AZD-7295

Descripción general

Descripción

AZD7295 has been investigated for the treatment of Hepatitis C.

Aplicaciones Científicas De Investigación

Aplicación en el tratamiento de la hepatitis C

El compuesto AZD-7295 está siendo investigado por su posible uso en el tratamiento de la hepatitis C {svg_1}. Es parte de una nueva clase de agentes antivirales que son potencialmente activos contra el virus de la hepatitis C (VHC) {svg_2}.

Estudio de investigación: Se llevó a cabo un estudio para evaluar la farmacocinética, seguridad, tolerabilidad y efecto antiviral de this compound en personas relativamente sanas infectadas con VHC {svg_3}. En este estudio de dosis múltiples ascendentes doble ciego, hasta cuatro grupos de 10 portadores de VHC (40 participantes en total) fueron aleatorizados para recibir this compound o un placebo {svg_4}.

Importancia: La infección por VHC es una causa importante de enfermedad hepática, incluida la cirrosis y el cáncer de hígado, y se reconoce como la principal indicación para el trasplante de hígado en el mundo desarrollado {svg_5}. El estándar actual de atención tiene una eficacia deficiente, particularmente en la infección por VHC de genotipo 1, en la que solo el 50% de los pacientes logran una respuesta viral sostenida {svg_6}. Por lo tanto, se necesitan con urgencia terapias más efectivas y mejor toleradas, y this compound podría potencialmente llenar este vacío {svg_7}.

Análisis Bioquímico

Biochemical Properties

AZD-7295 is a potent inhibitor of the Hepatitis C virus NS5A protein . The NS5A protein plays a diverse and critical set of roles both in the replication of the virus and in the mediation of host–virus interactions .

Cellular Effects

The NS5A protein, which this compound inhibits, plays a diverse and critical set of roles both in the replication of the virus and in the mediation of host–virus interactions . This suggests that this compound could have significant effects on cellular processes related to viral replication and host-virus interactions.

Molecular Mechanism

It is known to inhibit the Hepatitis C virus NS5A protein , which plays a critical role in the replication cycle of the virus .

Actividad Biológica

AZD-7295 is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), which plays a critical role in the viral life cycle. This compound has garnered attention due to its efficacy in reducing HCV replication, making it a candidate for therapeutic development against hepatitis C.

This compound binds specifically to domain 1 of the NS5A protein, inhibiting its ability to bind viral RNA, which is essential for HCV replication. The binding affinity of this compound has been measured in the low nanomolar range, indicating a strong interaction with the target protein. For instance, studies have reported a dissociation constant () of approximately 30 nM for this compound when interacting with NS5A .

Binding Affinity Data

| Compound | Target Protein | (nM) | Notes |

|---|---|---|---|

| This compound | NS5A | 30 ± 11 | Directly inhibits RNA binding |

| BMS-790052 | NS5A | 8 ± 3 | Similar mechanism as this compound |

The inhibition mechanism involves the competition between this compound and RNA for binding to NS5A. When NS5A is pre-incubated with this compound, its affinity for RNA is significantly reduced, shifting from low nanomolar to micromolar levels .

Biological Activity and Efficacy

In vitro studies have demonstrated that this compound effectively reduces HCV replication in cell cultures. The compound exhibits an effective concentration (EC50) of approximately 7 nM against the GT-1b replicon, showcasing its potential as a therapeutic agent for treating hepatitis C infections .

Case Studies

- In Vitro Efficacy : A study conducted on HCV-infected cell lines showed that treatment with this compound resulted in a significant decrease in viral RNA levels compared to untreated controls. The results indicated that this compound could reduce HCV replication by over 90% at optimal concentrations.

- Resistance Mutations : Research has also explored the impact of common resistance mutations on the efficacy of this compound. It was found that while this compound retains activity against some variants, it shows reduced binding affinity towards specific resistance mutants such as Y93H and L31V, highlighting the need for combination therapies to overcome potential resistance .

Propiedades

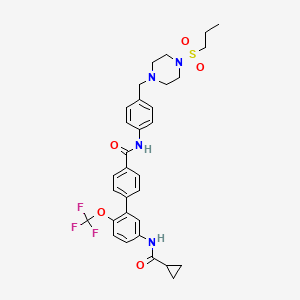

IUPAC Name |

4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35F3N4O5S/c1-2-19-45(42,43)39-17-15-38(16-18-39)21-22-3-11-26(12-4-22)36-30(40)24-7-5-23(6-8-24)28-20-27(37-31(41)25-9-10-25)13-14-29(28)44-32(33,34)35/h3-8,11-14,20,25H,2,9-10,15-19,21H2,1H3,(H,36,40)(H,37,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQDQJWCSSCURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=C(C=CC(=C4)NC(=O)C5CC5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35F3N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929890-64-2 | |

| Record name | AZD-7295 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929890642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-7295 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-7295 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/102MC1467J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is AZD7295 and what is its mechanism of action against Hepatitis C Virus (HCV)?

A1: AZD7295 is a novel NS5A inhibitor being investigated for its potential to treat chronic HCV infection. [, ] While the exact mechanism of action of AZD7295 is not elaborated on in the provided abstracts, NS5A inhibitors are known to target the non-structural protein 5A (NS5A) of the HCV. This protein plays a crucial role in viral replication and assembly. By inhibiting NS5A, AZD7295 is believed to disrupt the HCV lifecycle and reduce viral load.

Q2: Has AZD7295 been studied in clinical trials, and if so, what patient populations were included?

A2: Yes, a 2003 study investigated the antiviral activity, pharmacokinetics, and tolerability of AZD7295 in patients with HCV genotype 1 and 3. [] This suggests that clinical research has explored its potential in treating different HCV genotypes. Further details about the trial design and results are not available in the provided abstract.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.